molecular formula C19H13ClN2O2S B2631384 1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326887-13-1

1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2631384
CAS No.: 1326887-13-1
M. Wt: 368.84
InChI Key: WPLYUGYUGGENJV-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that combines the structural features of thieno[3,2-d]pyrimidine and benzyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, benzylamine, and thiourea.

    Step-by-Step Synthesis:

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzyl and chlorophenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology and Medicine:

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Anticancer Research: Potential cytotoxic effects on cancer cell lines.

    Anti-inflammatory Agents: Investigated for its ability to inhibit inflammatory pathways.

Industry:

    Pharmaceuticals: Used as a lead compound for drug development.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

    1-Benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione: Lacks the chlorine substituent, which may affect its biological activity.

    1-Benzyl-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione: The methyl group can influence the compound’s lipophilicity and metabolic stability.

Uniqueness: The presence of the 4-chlorophenyl group in 1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione enhances its electron-withdrawing properties, potentially increasing its binding affinity to biological targets and improving its pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN2O2S/c20-14-6-8-15(9-7-14)22-18(23)17-16(10-11-25-17)21(19(22)24)12-13-4-2-1-3-5-13/h1-11,17H,12H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASZOUKWHLDUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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